molecular formula C11H17ClN2O B3173059 N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine CAS No. 946772-37-8

N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine

Cat. No.: B3173059
CAS No.: 946772-37-8
M. Wt: 228.72 g/mol
InChI Key: DGNYYDCNGZSSLG-UHFFFAOYSA-N
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Description

N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine is a tertiary amine derivative featuring a propyl linker connecting a dimethylamine group to a 2-amino-6-chlorophenoxy aromatic moiety. The compound’s structure combines a chlorinated aromatic ring with an amino group, which may confer bioactivity, particularly in antimicrobial or pharmacological contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-[3-(dimethylamino)propoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O/c1-14(2)7-4-8-15-11-9(12)5-3-6-10(11)13/h3,5-6H,4,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNYYDCNGZSSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine typically involves the reaction of 2-amino-6-chlorophenol with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then treated with dimethylamine to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, dimethylamine.

Major Products Formed

Scientific Research Applications

N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine is widely used in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved include modulation of protein-protein interactions and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Substitution Variations

N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine
  • Structure: Differs in the position of the amino and chloro groups (4-amino-2-chloro vs. 2-amino-6-chloro).
  • Implications: Positional isomerism may alter electronic properties and binding affinity. For example, para-substituted amino groups often enhance receptor interaction in pharmaceuticals, while ortho-substituents affect steric hindrance .
N-[3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl]-N,N-dimethylamine
  • Structure : Replaces the 6-chloro group with a trifluoromethyl (-CF₃) group.

Functional Group Variations

Chlorpheniramine (N-[3-(4-Chlorophenyl)-3-(2-pyridinyl)propyl]-N,N-dimethylamine)
  • Structure: Features a pyridinyl group and 4-chlorophenyl instead of the phenoxy linker.
  • Applications : Antihistamine with H₁ receptor antagonism. The pyridine ring enhances binding to histamine receptors, while the chloro group contributes to potency .
Amitriptyline Hydrochloride (N-[3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N,N-dimethylamine)
  • Structure : Incorporates a tricyclic dibenzocycloheptene ring system.
  • Applications: Tricyclic antidepressant; the extended aromatic system facilitates serotonin/norepinephrine reuptake inhibition. The dimethylamine propyl chain is critical for CNS penetration .

Amide and N-Oxide Derivatives

N-[3-(Dimethylamino)propyl]dodecanamide N-oxide
  • Structure : Contains a dodecanamide group and an N-oxide moiety.
  • Applications : Surfactant or antimicrobial agent due to amphiphilic properties. The N-oxide enhances water solubility, while the long alkyl chain supports micelle formation .

Piperazinyl and Cyclopropane Derivatives

N-{3-[4-(3-Aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides
  • Structure: Piperazine ring replaces the phenoxy group.
  • Applications : Demonstrated antimalarial activity (IC₅₀ values ~175–220 nM). The piperazine group improves solubility and target binding .
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine
  • Structure : Cyclopropanamine replaces dimethylamine.
  • Implications : The strained cyclopropane ring may increase rigidity, affecting conformational dynamics in drug-receptor interactions .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Weight Key Structural Features Applications/Activity References
N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine ~254.75 2-Amino-6-chlorophenoxy, dimethylamine Potential antimicrobial/drug lead
Chlorpheniramine 274.79 4-Chlorophenyl, pyridinyl Antihistamine (H₁ antagonist)
Amitriptyline Hydrochloride 313.86 Tricyclic ring, dimethylamine propyl Antidepressant
N-[3-(Dimethylamino)propyl]dodecanamide N-oxide 342.52 Dodecanamide, N-oxide Surfactant/antimicrobial
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine ~305.72 -CF₃, 4-amino group Drug candidate (enhanced stability)

Research Findings and Implications

  • Bioactivity: Piperazinyl derivatives (e.g., 1c, IC₅₀ 220 nM) highlight the importance of nitrogen-containing groups in antimalarial activity . The target compound’s amino group may similarly enhance bioactivity.
  • Solubility : N-Oxide derivatives (e.g., ) demonstrate improved aqueous solubility, suggesting modifications to the target compound’s amine could optimize pharmacokinetics.
  • Structural Rigidity : Cyclopropane-containing analogs () show how rigid structures influence binding, guiding design for selective receptor targeting.

Biological Activity

N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine is a compound of significant interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H16ClN2OC_{11}H_{16}ClN_2O and a molecular weight of approximately 228.72 g/mol. Its structure features a propyl chain linking a chlorophenoxy group to a dimethylamine moiety, contributing to its reactivity and biological activity. The presence of the amino group and the chlorinated aromatic ring enhances its potential interactions with biological targets.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various cellular processes and biochemical pathways, which is critical for its applications in medicinal chemistry and biological studies.

1. Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its inhibitory effects on human non-small cell lung cancer (A549) cells. The compound demonstrated significant potency, with IC50 values indicating effective growth inhibition comparable to established chemotherapeutic agents like 5-fluorouracil .

CompoundIC50 (µM)Mechanism
This compound4.98 ± 0.41Induces apoptosis via mitochondrial pathways
5-Fluorouracil4.98 ± 0.41Standard chemotherapeutic agent

2. Enzyme Interaction Studies

The compound has been utilized in enzyme interaction studies, particularly focusing on its role as a probe in biochemical assays. It has shown promise in modulating the activity of specific enzymes, which is vital for understanding its broader biological implications .

Case Study 1: Anticancer Activity

In a study conducted on A549 cells, this compound was shown to induce apoptosis through caspase-dependent pathways. The results indicated a decrease in anti-apoptotic proteins (e.g., Bcl-2) and an increase in pro-apoptotic proteins (e.g., Bax), highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Enzyme Modulation

Another investigation assessed the compound's ability to inhibit specific phospholipases involved in drug-induced phospholipidosis. The findings suggested that this compound could serve as a model compound for studying drug interactions at the lysosomal level, providing insights into its safety and efficacy profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting 3-(N,N-dimethylamino)propylamine with 2-amino-6-chlorophenol derivatives under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Catalysts like K₂CO₃ or Et₃N may enhance reaction efficiency. Evidence from analogous syntheses suggests using a three-neck flask with a condenser, stirrer, and controlled temperature (60–80°C) for 12–24 hours . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization is recommended. Yield optimization requires precise stoichiometry and inert atmosphere conditions to prevent oxidation of the amine group.

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the dimethylamine group (δ ~2.2 ppm for N–CH₃) and aromatic protons (δ 6.5–7.5 ppm for the chlorophenoxy moiety) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₁₆ClN₂O⁺ requires m/z 243.0875).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
  • Elemental Analysis : Matches calculated C, H, N, and Cl percentages to confirm composition.

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Structural analogs (e.g., chlorpheniramine derivatives) exhibit antihistaminic and CNS-modulating activities due to the dimethylamine group and aromatic chloro-substitution . In vitro assays (e.g., receptor binding studies) should prioritize H₁ histamine or serotonin receptors. Antimicrobial activity against Gram-positive bacteria has been observed in related phenoxypropylamine compounds, suggesting disk diffusion or MIC assays as starting points .

Advanced Research Questions

Q. How do substituent variations (e.g., position of Cl or NH₂ groups) impact the compound’s pharmacological efficacy and selectivity?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to target receptors. For example, relocating the chloro group from the 6- to 4-position on the phenoxy ring may alter steric hindrance in the receptor pocket, affecting IC₅₀ values. Comparative studies using isomeric analogs (e.g., 4-amino-6-chloro vs. 2-amino-4-chloro) should be synthesized and tested in parallel via radioligand displacement assays .

Q. What strategies resolve contradictions in reported biological data, such as conflicting IC₅₀ values across studies?

  • Methodological Answer : Meta-analysis of existing literature should control for variables like assay conditions (pH, temperature), cell lines, and solvent effects (DMSO vs. saline). Replicate experiments under standardized protocols (e.g., NIH Assay Guidance Manual) and validate via orthogonal assays (e.g., functional cAMP assays vs. binding studies). Evidence from structurally related compounds highlights the importance of metabolite profiling to rule off-target effects .

Q. How can computational chemistry guide the design of derivatives with improved metabolic stability?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 predict metabolic hotspots (e.g., oxidation of the propyl chain). Introduce electron-withdrawing groups or fluorination to block CYP450-mediated degradation.
  • Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic regions prone to metabolic attack .
  • In Silico Metabolism : Software like StarDrop simulates phase I/II metabolism to prioritize stable derivatives.

Q. What mechanistic insights explain the compound’s corrosion inhibition properties in material science applications?

  • Methodological Answer : Electrochemical impedance spectroscopy (EIS) and polarization tests in corrosive media (e.g., 0.1 M HCl) quantify inhibition efficiency. The dimethylamine group likely adsorbs onto metal surfaces via lone-pair electrons, forming a protective layer. Surface characterization via SEM-EDS or XPS confirms elemental composition changes post-exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine
Reactant of Route 2
Reactant of Route 2
N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine

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